![molecular formula C11H8O4S B1340092 [(2-Formyl-1-benzofuran-3-yl)thio]acetic acid CAS No. 41872-96-2](/img/structure/B1340092.png)

[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

While the specific compound "2-(Formyl-1-benzofuran-3-yl)thio]acetic acid" is not directly discussed in the provided papers, we can infer some information based on related compounds. Benzofuran derivatives are a class of organic compounds that consist of a fused benzene and furan ring system. These compounds have been of interest due to their diverse biological activities and their use in various chemical syntheses.

Synthesis Analysis

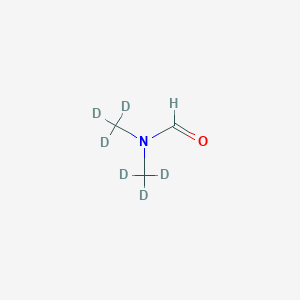

The synthesis of benzofuran derivatives can be complex, involving multicomponent reactions. Paper describes a one-step approach for synthesizing a related compound, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, which involves a multicomponent reaction of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum’s acid. This process includes a preliminary condensation in MeCN followed by acid-catalyzed cyclization. Although the exact synthesis of "2-(Formyl-1-benzofuran-3-yl)thio]acetic acid" is not provided, similar synthetic strategies may be applicable.

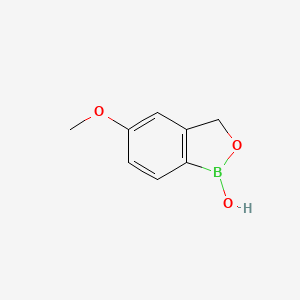

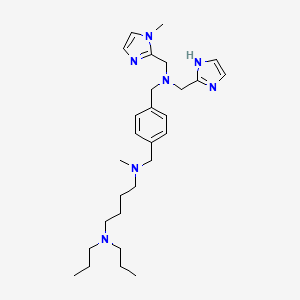

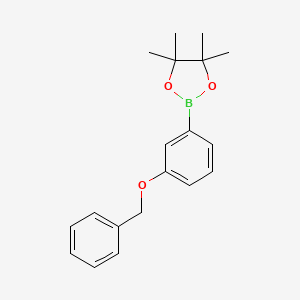

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a planar benzofuran residue, as seen in the compound discussed in paper . The methoxy group in this compound is coplanar with the fused ring system, indicating potential for similar coplanarity in related structures. The acetic acid residue's position is nearly perpendicular to the plane of the benzofuran, which could suggest that substituents at similar positions in related compounds like "2-(Formyl-1-benzofuran-3-yl)thio]acetic acid" may adopt similar orientations.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

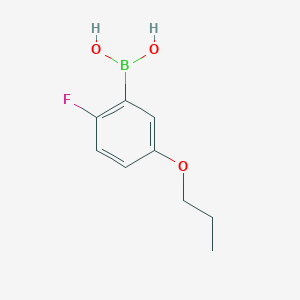

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific substituents. The crystal structure of a related compound discussed in paper shows that molecules are linked by O—H∙∙∙O hydrogen bonds forming dimeric aggregates, which assemble into supramolecular layers. These interactions could influence the melting point, solubility, and crystal formation of related compounds. The presence of methoxy and acetic acid groups can also affect the acidity, basicity, and overall reactivity of the molecules.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

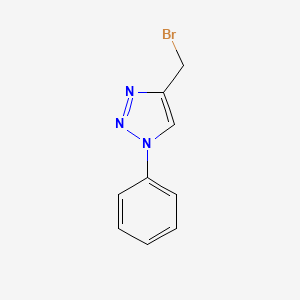

Compounds structurally related to [(2-Formyl-1-benzofuran-3-yl)thio]acetic acid have been synthesized for exploring their chemical reactivity and potential as intermediates in the creation of complex molecules. For example, 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, a bifunctional formyl-acid derivative, was prepared and underwent one-pot reactions to yield novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides under Ugi conditions, showcasing moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2010). This indicates the potential of similar compounds for synthesizing novel heterocyclic structures.

Coordination Chemistry and Material Science

Research into benzofuran derivatives has also extended into the coordination chemistry domain. The synthesis and coordination reactions of [1]Benzofuro[3,2-c]pyridine derivatives, prepared from 1-benzofuran-2-carbaldehyde, have been explored for the preparation of metal complexes with unique thermal properties, highlighting their potential application in material science (Mojumdar, Šimon, & Krutošíková, 2009).

Pharmaceutical Research

The pharmaceutical research application of benzofuran derivatives is another significant area. Compounds such as esthers of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids have been synthesized and evaluated for their analgesic, anti-inflammatory, and antimicrobial activities. Such studies demonstrate the broad biological activity spectrum of these compounds and their potential as intermediates in the development of new therapeutic agents (Salionov, 2015).

Advanced Materials and Spectroscopy

The synthesis and spectroscopic characterization of benzofuran derivatives have been subjects of interest in the development of advanced materials. For instance, the structural and spectroscopic characterization of 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid has been conducted, providing insights into the molecule's properties through experimental and computational methods. This research contributes to a better understanding of the molecular structure, reactivity, and potential applications of benzofuran derivatives in materials science (Murthy et al., 2018).

Orientations Futures

The future directions for “[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Given the biological activities of benzofuran compounds, these substances could serve as potential natural drug lead compounds .

Propriétés

IUPAC Name |

2-[(2-formyl-1-benzofuran-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4S/c12-5-9-11(16-6-10(13)14)7-3-1-2-4-8(7)15-9/h1-5H,6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELFCJVKECHRLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C=O)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B1340022.png)